An In-depth Technical Guide to the Physicochemical Properties of Miglyol® 840 for Research
An In-depth Technical Guide to the Physicochemical Properties of Miglyol® 840 for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglyol® 840 is a high-purity, virtually colorless and odorless oily liquid widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2] Chemically, it is a propylene (B89431) glycol diester of saturated vegetable fatty acids, specifically caprylic acid (C8) and capric acid (C10).[1][2] Its official compendial name is Propylene Glycol Dicaprylocaprate according to the Ph. Eur. and USP/NF.[1][3]
Due to its unique properties, including very low viscosity, high stability against oxidation, and excellent solvent capacity for many active pharmaceutical ingredients (APIs), Miglyol® 840 is a preferred excipient in various formulations.[1][4] It serves as a carrier and solvent for parenteral (intramuscular/subcutaneous) and topical dosage forms.[1] Its emollient and penetration-enhancing properties also make it a valuable component in creams, lotions, and other dermatological preparations.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental determination methods, and applications relevant to research and development.
Composition of Miglyol® 840
Miglyol® 840 is synthesized by the esterification of propylene glycol with a specific mixture of caprylic (C8) and capric (C10) fatty acids, which are derived from saturated vegetable sources like coconut or palm kernel oil.[5] The predominant components are the diesters of propylene glycol.
The logical relationship for the composition of Miglyol® 840 is illustrated in the diagram below.
Caption: Diagram 1: Chemical Composition of Miglyol® 840.
Physicochemical Properties
The key physicochemical properties of Miglyol® 840 are summarized in the tables below. These parameters are critical for formulation development, ensuring product stability, and meeting regulatory standards.
General and Physical Properties
| Property | Value | Unit | Method |
| Appearance | Clear, virtually colorless liquid | - | Visual |
| Odor & Taste | Neutral | - | Organoleptic |
| Density (at 20 °C) | 0.91 – 0.93 | g/cm³ | Ph. Eur. 2.2.5 |
| Viscosity (at 20 °C) | 9 – 12 | mPa·s | Ph. Eur. 2.2.9 |
| Refractive Index (n20/D) | 1.440 – 1.442 | - | Ph. Eur. 2.2.6 |
| Water Content | max. 0.1 (Typical: 0.02) | % | Ph. Eur. 2.5.12 |
| Color | max. 50 | APHA | ISO 6271 |
Data sourced from references[1][2].
Chemical Properties
| Property | Value | Unit | Method |
| Acid Value | max. 0.1 - 0.2 (Typical: 0.03) | mg KOH/g | Ph. Eur. 2.5.1 |
| Saponification Value | 320 – 335 | mg KOH/g | Ph. Eur. 2.5.6 |
| Hydroxyl Value | max. 5 | mg KOH/g | Ph. Eur. 2.5.3 |
| Iodine Value | max. 0.5 | g I₂/100g | Ph. Eur. 2.5.4 |
| Peroxide Value | max. 1.0 | meq O₂/kg | Ph. Eur. 2.5.5 |
| Unsaponifiable Matter | max. 0.3 | % | Ph. Eur. 2.5.7 |
Data sourced from references[1][2][3].
Fatty Acid Composition
| Fatty Acid | Chain Length | Content | Unit | Method |
| Caprylic Acid | C8:0 | 50.0 – 80.0 | % | Ph. Eur. 2.4.22 |
| Capric Acid | C10:0 | 20.0 – 50.0 | % | Ph. Eur. 2.4.22 |
| Caproic Acid | C6:0 | max. 2.0 | % | Ph. Eur. 2.4.22 |
| Lauric Acid | C12:0 | max. 2.0 | % | Ph. Eur. 2.4.22 |
| Myristic Acid | C14:0 | max. 1.0 | % | Ph. Eur. 2.4.22 |
Data sourced from references[1][2].
Solubility Characteristics
Miglyol® 840 exhibits distinct solubility properties that are crucial for its application as a solvent and carrier.[1]
-
Soluble in: Hexane, toluene, diethyl ether, ethyl acetate, acetone, isopropanol, and ethanol (B145695) (96%).[1][2]
-
Miscible with: Natural oils and paraffin (B1166041) hydrocarbons in all ratios.[1][2]
-
Insoluble in: Water and glycerol.[1]
Experimental Protocols
The determination of Miglyol® 840's physicochemical properties follows standardized methods, primarily from the European Pharmacopoeia (Ph. Eur.) and ISO standards. Below are detailed methodologies for key experiments.
Viscosity Determination (Ph. Eur. 2.2.9 - Capillary Viscometer Method)
This method determines the kinematic viscosity of a Newtonian liquid, which is then used to calculate the dynamic viscosity.[6][7]
-
Apparatus: A calibrated suspended-level capillary viscometer (e.g., Ubbelohde type) is used.[8]
-
Procedure: a. The viscometer is filled with the liquid sample and placed in a water bath maintained at a constant temperature (20 ± 0.1 °C).[6] b. The sample is allowed to equilibrate for at least 30 minutes.[6] c. The liquid is drawn up through the capillary into the upper bulb. d. The time taken for the liquid meniscus to fall between two marked points on the capillary is measured with a stopwatch.[7]
-
Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = k * t, where 'k' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) is then calculated as η = ν * ρ, where 'ρ' is the density of the liquid.[6]
Acid Value Determination (Ph. Eur. 2.5.1)
The acid value represents the quantity of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in 1 gram of the substance.[9][10]
-
Apparatus: Burette, conical flask, potentiometer for automated titration (optional).[10]
-
Reagents: A mixture of equal volumes of ethanol (96%) and a suitable solvent (e.g., light petroleum), 0.1 M potassium hydroxide (KOH) solution, phenolphthalein (B1677637) indicator.[9]
-
Procedure: a. A precisely weighed amount of Miglyol® 840 (approx. 10 g) is dissolved in 50 mL of the neutralized solvent mixture.[9] b. 0.5 mL of phenolphthalein solution is added as an indicator. c. The solution is titrated with 0.1 M KOH until a persistent pink color is observed for at least 15 seconds.[9] Alternatively, the endpoint can be determined potentiometrically.[10]
-
Calculation: The acid value is calculated using the volume of KOH consumed, its molarity, and the mass of the sample.[10]
Water Content Determination (Ph. Eur. 2.5.12 - Semi-Micro Determination)
This method, commonly known as the Karl Fischer titration, is used to determine the water content.[11][12]
-
Apparatus: A Karl Fischer titrator (volumetric or coulometric).[13]
-
Principle: The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[12]
-
Procedure: a. The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol).[13] b. A precisely weighed amount of Miglyol® 840 is introduced into the vessel. c. The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.[12]
-
Calculation: The instrument software automatically calculates the percentage of water in the sample based on the titrant consumed and the sample weight.
Color Determination (ISO 6271)
This standard specifies a method for estimating the color of clear liquids in terms of Platinum-Cobalt (Pt-Co), also known as APHA or Hazen units.[14][15]
-
Apparatus: Spectrophotometer or a visual comparator with Pt-Co standard solutions.[15]
-
Procedure (Spectrophotometric): a. The instrument is calibrated according to the manufacturer's instructions. b. The sample is placed in a cuvette of a specified path length. c. The transmittance or absorbance is measured, and the instrument's software converts this into a Pt-Co color value.[14][15]
-
Procedure (Visual): The color of the sample in a color comparison tube is compared against a series of standard Pt-Co solutions until a match is found.[16]
Application in Nanoemulsion Formulation
Miglyol® 840 is frequently used as the oil phase in the formulation of nanoemulsions for drug delivery of poorly water-soluble APIs.[17] Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[17] A general workflow for preparing a nanoemulsion using a high-energy method is outlined below.
Caption: Diagram 2: General Workflow for Nanoemulsion Preparation.
This process leverages the excellent solvent properties of Miglyol® 840 to incorporate lipophilic drugs into the oil droplets, which are then dispersed in an aqueous medium and stabilized by surfactants. The resulting nanoemulsion can enhance the solubility, stability, and bioavailability of the encapsulated API.[18]
References
- 1. marcordev.com [marcordev.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Propylene Glycol Dicaprylate/Dicaprate [drugfuture.com]
- 4. tr.organic-materials.com [tr.organic-materials.com]
- 5. DE19719929A1 - Use of propylene-glycol-di:caprylate-di:caprate - Google Patents [patents.google.com]
- 6. drugfuture.com [drugfuture.com]
- 7. uspbpep.com [uspbpep.com]
- 8. scribd.com [scribd.com]
- 9. drugfuture.com [drugfuture.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. mt.com [mt.com]
- 12. Verification of a compendial method: Water Determination by Karl Fischer Titration [mpl.loesungsfabrik.de]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. intertekinform.com [intertekinform.com]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. oamjms.eu [oamjms.eu]
- 18. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
